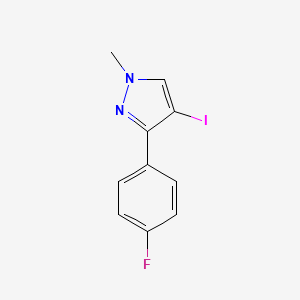
3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with fluorophenyl and iodo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole typically involves the reaction of 4-fluorophenylhydrazine with 1-iodo-2-methylpropan-2-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups replacing the iodo or fluorophenyl groups .
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the iodo group can participate in halogen bonding, stabilizing the interaction with the target. This compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromophenyl)-4-iodo-1-methyl-1H-pyrazole
- 3-(4-Chlorophenyl)-4-iodo-1-methyl-1H-pyrazole
- 3-(4-Methylphenyl)-4-iodo-1-methyl-1H-pyrazole
Uniqueness
3-(4-Fluorophenyl)-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its brominated or chlorinated analogs. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and materials .
Propiedades
Fórmula molecular |
C10H8FIN2 |
|---|---|
Peso molecular |
302.09 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-4-iodo-1-methylpyrazole |
InChI |
InChI=1S/C10H8FIN2/c1-14-6-9(12)10(13-14)7-2-4-8(11)5-3-7/h2-6H,1H3 |
Clave InChI |
PKZRCHUNKHWGKZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C2=CC=C(C=C2)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


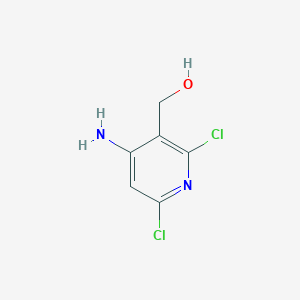

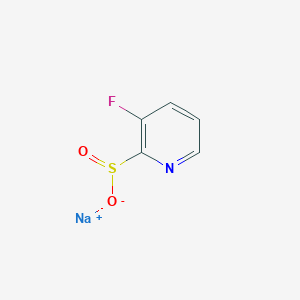
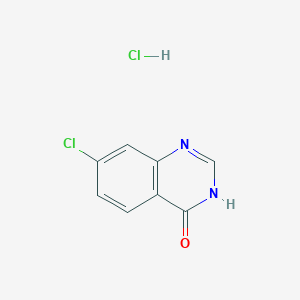
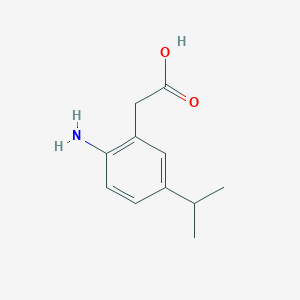
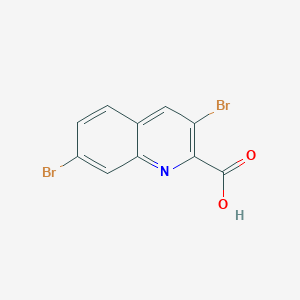
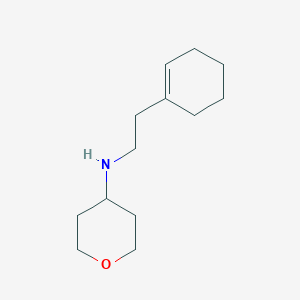
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
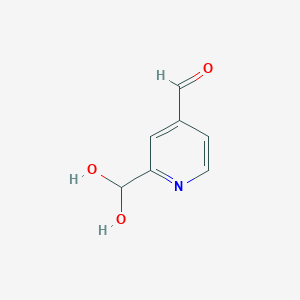
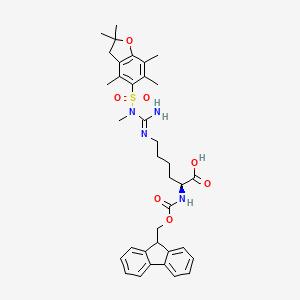
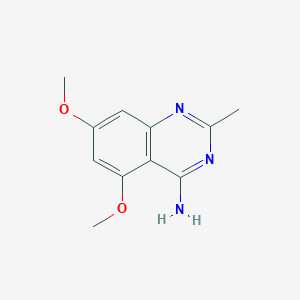
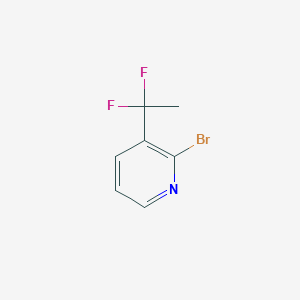
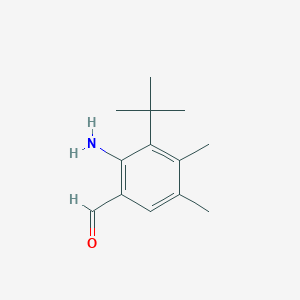
![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)
